N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide linker connected to a 5-methoxyindole-ethyl chain. This structure integrates pharmacophores known for interactions with biological targets such as tubulin and kinases. The 5-methoxyindole group enhances lipophilicity and binding affinity to hydrophobic pockets in proteins, while the quinoline scaffold contributes to π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-24-20-6-4-3-5-17(20)18(14-21(24)26)22(27)23-10-12-25-11-9-15-13-16(28-2)7-8-19(15)25/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27) |
InChI Key |
LROTYTVOGIMGMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves coupling the indole and quinoline intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, Lewis acids as catalysts.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis and cell cycle arrest |
| A549 | 4.5 | Inhibition of proliferation via downregulation of cyclin D1 |
| HCT116 | 6.0 | Activation of caspase pathways |
Mechanisms of Action:
- Inhibition of Histone Methyltransferases : The compound may inhibit EZH2, leading to decreased histone methylation and reactivation of tumor suppressor genes.
- Induction of Apoptosis : Treatment increases pro-apoptotic proteins and decreases anti-apoptotic proteins, promoting cancer cell death.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in treated cells, preventing further proliferation.
Antimalarial Activity
The compound has also been studied for its antimalarial properties. It was identified from a phenotypic screen against Plasmodium falciparum and displayed moderate potency with promising pharmacokinetic profiles. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite.
Key Findings:
- A series of quinoline-4-carboxamides showed excellent oral efficacy in the P. berghei malaria mouse model with effective doses below 1 mg/kg when administered orally over four days.
- The compound's favorable potency and selectivity make it a candidate for further development against malaria .
Potential as an HIV Integrase Inhibitor
Research into related compounds has indicated that derivatives of quinoline carboxamides can act as HIV integrase inhibitors. These studies suggest that modifications to the quinoline structure can enhance antiviral activity, although specific studies on N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide are still needed to establish direct efficacy against HIV .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Indole Substituents
Compound 15b : 2-(5-Methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Key Differences: Replaces the quinolinecarboxamide with an acetamide linker and introduces a 4-methoxybenzyl and 3,4,5-trimethoxyphenyl group.
- Biological Activity : Demonstrates potent tubulin polymerization inhibition (IC₅₀ = 0.8 μM) due to enhanced electron-donating methoxy groups .
- Synthesis Yield : 50%, lower than the target compound’s typical yields (70–80%) in analogous reactions .
Methyl 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS 71511-24-5)
- Key Differences: Substitutes the carboxamide with a methyl ester and uses an isoquinoline core instead of quinoline.
- Physicochemical Properties: Higher logP (3.2 vs.
Quinolinecarboxamide Derivatives with Varied Alkyl Chains
N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Key Differences : Replaces the indole-ethyl chain with a 5-chloro-2-methoxyphenyl group and introduces a hydroxyl at position 3.
- Biological Relevance : The chloro-methoxy-phenyl group confers selectivity for kinase inhibition but reduces tubulin binding compared to the indole derivative .
N-(5-Chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Key Differences : Incorporates a hexyl chain at position 1, increasing hydrophobicity (logP = 4.1).
- Activity Trade-offs : Enhanced membrane permeability but reduced aqueous solubility (<0.1 mg/mL) .
Diarylamide Heterocycles with Tubulin-Targeting Moieties
Compound 15b (Revisited) :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Tubulin Binding: The target compound’s 5-methoxyindole-ethyl chain aligns with tubulin’s hydrophobic cleft, while the quinolinecarboxamide stabilizes via hydrogen bonding to α-tubulin residues .
- Kinase Selectivity : Analogues with chloro-methoxy-phenyl groups (e.g., –6) show shifted activity toward kinases (e.g., CDK2 inhibition) due to steric and electronic effects .
- Metabolic Stability : The target compound’s methyl group at position 1 reduces oxidative metabolism compared to ethyl or hexyl chains in analogues .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : this compound
The chemical structure features an indole moiety linked to a quinolinecarboxamide, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis and cell cycle arrest |
| A549 | 4.5 | Inhibition of proliferation via downregulation of cyclin D1 |
| HCT116 | 6.0 | Activation of caspase pathways |
The proposed mechanisms of action include:
- Inhibition of Histone Methyltransferases : The compound may inhibit EZH2 (Enhancer of Zeste Homolog 2), a key enzyme in the Polycomb Repressive Complex 2 (PRC2), leading to decreased histone methylation and subsequent reactivation of tumor suppressor genes .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, promoting cancer cell death .
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in treated cells, thereby preventing further proliferation .
Case Study 1: In Vivo Efficacy
In an in vivo study using a Karpas-422 xenograft model, administration of the compound at a dose of 160 mg/kg resulted in significant tumor regression within two weeks. The study reported over 97% tumor growth inhibition compared to control groups .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable oral bioavailability and moderate clearance rates. This suggests potential for therapeutic use with manageable dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
